molecular formula C22H31N3O2 B2355961 2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide CAS No. 2094144-99-5

2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide

Cat. No. B2355961
CAS RN: 2094144-99-5
M. Wt: 369.509
InChI Key: YDAHYOLCGQNJJJ-UHFFFAOYSA-N
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Description

The compound “2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals and is known to influence biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole and piperidine rings would likely contribute to the rigidity of the molecule, while the formyl and acetamide groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, indole compounds are known to undergo electrophilic substitution at the C3 position . The formyl group could potentially undergo reactions typical of aldehydes, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar formyl and acetamide groups could enhance solubility in polar solvents .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The presence of multiple functional groups in this compound suggests it could be a useful starting point for the synthesis of a variety of derivatives. These could potentially be screened for biological activity, providing a starting point for drug discovery .

properties

IUPAC Name

2-(3-formylindol-1-yl)-N-[[1-(3-methylbutyl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-17(2)7-10-24-11-8-18(9-12-24)13-23-22(27)15-25-14-19(16-26)20-5-3-4-6-21(20)25/h3-6,14,16-18H,7-13,15H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAHYOLCGQNJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCC(CC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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